molecular formula C27H30O5S B7806798 Thymol blue CAS No. 857495-10-4

Thymol blue

Cat. No.: B7806798
CAS No.: 857495-10-4
M. Wt: 466.6 g/mol
InChI Key: PRZSXZWFJHEZBJ-UHFFFAOYSA-N
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Description

Thymol blue (C₂₇H₃₀O₅S) is a sulfonephthalein pH indicator with a molecular weight of 466.592 g/mol . It exhibits two distinct color transitions:

  • First transition: Red (pH 1.2) to yellow (pH 2.8) due to the dissociation of the first sulfonic acid group.
  • Second transition: Yellow (pH 8.0) to blue (pH 9.6) corresponding to the deprotonation of a phenolic hydroxyl group . Its dual-range sensitivity makes it valuable in applications ranging from seawater pH monitoring to titrations in analytical chemistry. This compound is insoluble in water but dissolves in alcohols and dilute alkaline solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol
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InChI

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSXZWFJHEZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62625-21-2 (mono-hydrochloride salt)
Record name Thymol blue
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DSSTOX Substance ID

DTXSID5058800
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Molecular Weight

466.6 g/mol
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Physical Description

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO]
Record name Thymol blue
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CAS No.

76-61-9
Record name Thymol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Record name THYMOL BLUE
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Preparation Methods

Reaction Mechanism and Stoichiometry

This compound is synthesized through a condensation reaction between thymol (2-isopropyl-5-methylphenol) and phenylsulfonic acid anhydride under anhydrous zinc chloride (ZnCl2_2) catalysis. The reaction proceeds via Friedel-Crafts acylation, where the anhydride acts as an electrophilic agent, and thymol’s aromatic ring undergoes substitution at the para position relative to the hydroxyl group.

Key Reaction Parameters:

ComponentRatio (Weight)Temperature RangeTime
Phenylsulfonic anhydride2.2 parts40–100°C10–14 hours
Thymol2.8 parts
ZnCl2_20.2 parts

The reaction initiates at 40°C, forming a red-purple intermediate, and escalates to 100°C for complete condensation. Excess thymol is removed via wet distillation , where hot water is added to steam-distill unreacted thymol until the distillate is free of oily residues.

Purification and Crystallization

The crude product is filtered as loose green crystals, washed with ethanol to remove acidic byproducts, and dried at 80°C. Critical considerations include:

  • Residual thymol : Even trace amounts (>0.5%) alter the indicator’s transition pH, necessitating rigorous distillation.

  • Solvent selection : Early methods used chlorinated benzene, but toxicity concerns led to substitution with aqueous ethanol.

Preparation of Water-Soluble this compound Sodium Salt

Alkaline Conversion Process

The sodium salt (C27_{27}H29_{29}O5_5SNa) is synthesized by treating this compound with sodium hydroxide (NaOH) under controlled conditions:

Reaction Steps:

  • Alkaline dissolution : NaOH (3.4 parts) is dissolved in water to form a 10–15% w/v solution.

  • This compound addition : this compound (20 parts) is gradually introduced at 70–90°C with stirring for 1.5–3 hours.

  • Filtration and concentration : The mixture is filtered to remove undissolved impurities, and the filtrate is concentrated under reduced pressure to yield deep green crystals.

Solubility Characteristics:

  • Water solubility : >50 g/L at 25°C.

  • pH-dependent color :

    • Red (pH 1.2–2.8) → Yellow (pH 8.0–9.6) → Blue (pH >9.6).

Technical Challenges in Sodium Salt Synthesis

  • Stoichiometric precision : Excess NaOH causes over-sulfonation, reducing indicator sensitivity.

  • Crystallization control : Rapid cooling induces impurities; gradual concentration at 60–70°C ensures monodisperse crystals.

Comparative Analysis of Industrial Methods

Method Efficiency and Yield

ParameterThis compound SynthesisSodium Salt Preparation
Reaction time12–16 hours2–3 hours
Yield68–72%85–90%
Purity (HPLC)≥95%≥98%

Chemical Reactions Analysis

Acid-Base Equilibria and Structural Transformations

Thymol blue exhibits two distinct pH-dependent color transitions due to structural changes in its sulfonephthalein backbone :

First Transition (Acidic Range: pH 1.2–2.8)

  • Red (protonated form) ⇌ Yellow (deprotonated form)

    • In strongly acidic media (pH < 1.2), the molecule exists in a fully protonated quinoid structure, appearing red .

    • Deprotonation at the sulfonic acid group (pKa1_1 = 1.65) results in a yellow zwitterionic form at pH > 2.8 .

Second Transition (Alkaline Range: pH 8.0–9.6)

  • Yellow (neutral form) ⇌ Blue (deprotonated phenolate)

    • Further deprotonation of the phenolic hydroxyl group (pKa2_2 = 8.9) generates a blue phenolate ion in alkaline solutions (pH > 9.6) .

Table 1: pH-Dependent Color Transitions of this compound

pH RangeColor ChangeDominant FormpKa
1.2–2.8Red ⇌ YellowQuinoid ⇌ Zwitterion1.65
8.0–9.6Yellow ⇌ BlueNeutral ⇌ Phenolate8.90

Reaction with Oxidizing Agents

This compound participates in redox reactions, particularly with bromate (BrO3_3^-) in acidic media. A kinetic study revealed :

Mechanism with Bromate in Sulfuric Acid

  • Initial Fast Depletion :

    • BrO3_3^- oxidizes this compound, forming intermediate brominated products.

    • Rate law: d[TB]dt=k[H+][BrO3][TB]-\frac{d[TB]}{dt} = k[H^+][BrO_3^-][TB] .

  • Autocatalytic Phase :

    • Bromide (Br^-) generated in the reaction accelerates further oxidation.

    • Induction period observed before rapid this compound depletion .

Stoichiometry :

  • At low bromate: 3:2 (TB:BrO3_3^-).

  • Excess bromate: 4:5 (TB:BrO3_3^-) .

Adsorption Interactions

This compound’s adsorption onto activated carbon (AC) involves physicochemical mechanisms :

  • Electrostatic Attraction : Between negatively charged sulfonate groups (-SO3_3^-) and positively charged AC surfaces at pH < 7.

  • π-π Interactions : Aromatic rings of this compound adsorb onto AC’s graphitic layers.

Table 2: Adsorption Parameters for this compound

AC TypeMax Adsorption (mg/g)Best-Fit IsothermThermodynamic Behavior
CBH2/132.147Fritz-Schlunder IIIEndothermic (ΔH > 0), Spontaneous
CBK1/167.494Redlich-PetersonEndothermic (ΔH > 0), Spontaneous

Reaction with Aqueous Bromine

This compound reacts rapidly with bromine (Br2_2) in aqueous solutions, leading to electrophilic substitution or addition :

  • Stopped-Flow Kinetics : Reaction monitored at 594 nm showed pseudo-first-order behavior under excess bromine.

  • Products : Brominated derivatives, though exact structures remain uncharacterized .

Stability and Hazardous Reactions

  • Thermal Decomposition : Releases CO, CO2_2, and flammable gases at high temperatures .

  • Incompatibilities : Reacts vigorously with strong oxidizers (e.g., HNO3_3, KMnO4_4) and acids, posing fire/explosion risks .

Scientific Research Applications

Chemical Properties and Characteristics

Thymol blue is a sulfonphthalein dye that exhibits different colors at varying pH levels. It transitions from red at pH 1.2 to yellow at pH 2.8 and then to blue at pH 8.0, making it an effective pH indicator in various applications.

Adsorption Studies

This compound has been extensively studied for its adsorption characteristics, particularly in wastewater treatment:

  • Activated Carbons : Research indicates that activated carbons derived from Garcinia kola nut shells effectively adsorb this compound from aqueous solutions. The maximum adsorption capacity was found to be 67.494 mg·g⁻¹ at acidic pH (pH 2) using KOH-activated carbon .
  • Biomass Adsorption : Dacryodes edulis seed biomass has shown promise as a sustainable adsorbent for this compound, achieving significant dye removal efficiencies. The thermodynamic parameters indicated that the adsorption process was spontaneous and endothermic .
Adsorbent Maximum Adsorption Capacity (mg/g) pH
Garcinia kola AC67.4942
Dacryodes edulis biomassVaries (not specified)Varies

Environmental Monitoring

This compound serves as an effective indicator for assessing water quality:

  • It is utilized in determining the pH of natural water bodies, helping to monitor environmental changes due to pollution or other factors.

Dosimetry

This compound solutions and this compound-polyvinyl alcohol (TB-PVA) films have been developed as radiochromic dosimeters for high-dose radiation applications. These dosimeters exhibit increased sensitivity with higher dye concentrations, making them valuable for radiation monitoring in medical and industrial settings .

Polymer Science

In polymer applications, this compound is incorporated into biodegradable films to enhance their properties, including antioxidant and antibacterial effects . This application is particularly relevant in developing environmentally friendly packaging materials.

Wastewater Treatment Using Calcined Snail Shells

A study demonstrated the effectiveness of calcined snail shells in removing this compound from wastewater, highlighting an environmentally friendly approach to dye removal . The results showed significant reductions in dye concentration, indicating the potential for using natural materials in wastewater treatment.

Ultrasound-Assisted Degradation

Research on the degradation of aqueous solutions of this compound using ultrasound showed promising results in color removal efficiency, suggesting a viable method for treating dye-contaminated water .

Mechanism of Action

Thymol blue exerts its effects through its ability to change color in response to pH changes. The molecular targets and pathways involved include the transition between its neutral biprotonated form, monovalent anion form, and quinoid-phenolate form, depending on the pH of the solution . These transitions are related to the conjugated system in the molecule, which affects its color.

Comparison with Similar Compounds

meta-Cresol Purple (mCP)

  • Application : Both mCP and thymol blue are used in spectrophotometric seawater pH measurements.
  • Performance : A study comparing purified mCP and this compound in Gulf of Mexico seawater (S = 35.9, T = 25.0°C) showed nearly identical pH results:

    Indicator pH Value
    mCP 8.0254 ± 0.0002
    This compound 8.0252 ± 0.0007

Bromothis compound

  • Structural Difference : Bromothis compound substitutes the isopropyl groups of this compound with bromine atoms.
  • Adsorption : In titania-based sol-gel systems, this compound binds more effectively than bromothis compound due to steric hindrance of the bromine atom, which reduces –OH group accessibility .
  • Electrochemical Use : In polythiophene electrodes, bromothis compound (combined with polythiophene) outperforms this compound in energy storage, likely due to enhanced electron withdrawal from bromine .

Methylthis compound

  • Application : Used in magnesium determination via complexometric titration.
  • Interference : Methylthis compound shows significant interference from bilirubin in jaundice patients, yielding unreliable magnesium levels (0.92 ± 0.081 mmol/L vs. 0.81 ± 0.075 mmol/L with Titan Yellow) .

Bromophenol Blue

  • pH Range : Transition at 3.0–4.6 (yellow to blue), narrower than this compound.
  • Electrochemical Behavior: When incorporated into polythiophene electrodes, bromophenol blue exhibits lower energy storage efficiency compared to bromothis compound and this compound .

Methylene Blue

  • Adsorption Comparison : Hydroxyapatite (HA) adsorbs methylene blue (KF = 0.2736 L/mg) more effectively than this compound (KF = 11.184 L/mg) due to cationic-anionic interactions. This compound’s anionic nature reduces its affinity for negatively charged adsorbents .

Thermodynamic and Kinetic Properties

Adsorption on Modified Carbon Xerogels

This compound adsorption on amine-modified carbon xerogels (CX-APS-EDA) is spontaneous (ΔG < 0) and temperature-dependent:

Temperature ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
25°C -4.13 6.57 35.99
45°C -4.93 6.75 34.60
60°C -5.38 4.23 34.60

CX-APS-EDA exhibits superior adsorption capacity compared to most adsorbents, though activated carbon from Garcinia cola nutshells outperforms it .

Functional Advantages and Limitations

  • Advantages :
    • Dual pH transitions enable versatile use in acidic and alkaline environments .
    • High sensitivity in titrations due to intensified color changes at 0.4% concentration .
  • Limitations :
    • Anionic nature reduces adsorption efficiency in negatively charged matrices .
    • Susceptible to interference in biological systems (e.g., bilirubin in blood) .

Market and Derivatives

  • Glycine this compound : A derivative (CAS 71185-84-7) with applications in niche markets, though detailed performance data remain scarce .
  • Industrial Use : this compound is incorporated into smart packaging films (e.g., hydroxyethylcellulose/starch matrices) to detect food spoilage via pH-dependent color changes .

Biological Activity

Thymol blue is a pH indicator dye that exhibits a range of biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, supported by data tables, case studies, and detailed research findings.

This compound is a sulfonphthalein dye that changes color at different pH levels, making it useful in various biological assays. Its structure allows it to interact with biological membranes and cellular components, leading to significant biological effects.

Mechanism of Action:

  • Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for treating persistent infections.
  • Cytotoxic Effects: Research indicates that this compound derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

This compound has been investigated for its efficacy against several pathogens. A study demonstrated that thymol reduced the viability of Pseudomonas aeruginosa by up to 99%, highlighting its potential as an antibacterial agent. Additionally, it was found to disperse pre-formed biofilms of P. aeruginosa, which is significant for treating chronic infections .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Bacterial StrainMIC (mg/mL)Reference Compound (Kanamycin)
Staphylococcus aureus3.9 - 15.61.9 - 3.9
Bacillus cereus3.9 - 15.61.9 - 3.9
Escherichia coli31.3 - 62.51.9 - 3.9

Cytotoxicity Studies

This compound derivatives have also shown promising results in cytotoxicity assays against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 7.45 to 28.63 mM, indicating moderate to strong cytotoxic effects .

Table 2: Cytotoxicity of this compound Derivatives

Cell LineIC50 (mM)Comparison Control (Adriamycin)
MCF-77.45 - 28.63Not specified
NCI-H4607.45 - 28.63Not specified
HeLa7.45 - 28.63Not specified

Case Studies and Applications

  • Treatment of Infections:
    A study highlighted thymol's ability to significantly reduce gene expression related to biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment for infections caused by this pathogen .
  • Cancer Therapy:
    Research into thymol derivatives has shown their effectiveness in inhibiting tumor growth in vitro, warranting further investigation into their use in cancer therapies .
  • Environmental Applications:
    This compound has been explored for its adsorptive properties in removing pollutants from aqueous solutions, demonstrating its versatility beyond biomedical applications .

Q & A

Q. What are the pH transition ranges and colorimetric properties of thymol blue, and how can they be applied in experimental design?

this compound exhibits two distinct pH-dependent color transitions: red (pH 1.2–2.8) to yellow and yellow (pH 8.0–9.6) to blue. This dual-range behavior allows it to serve as a versatile indicator in titrations and pH monitoring. For precise calibration, researchers should prepare standard solutions in 20% alcohol or dilute alkali to ensure solubility. A linear correlation between absorbance (at 550 nm) and concentration (R² = 0.9985) enables quantitative analysis via spectrophotometry .

Q. How does this compound compare to other pH indicators like bromothis compound or phenolphthalein in acidic/basic media?

this compound’s first transition range (pH 1.2–2.8) overlaps with methyl orange (pH 3.1–4.4), making it suitable for strongly acidic conditions, while its second range (pH 8.0–9.6) is narrower than phenolphthalein (pH 8.3–10.0). Unlike bromothis compound (synthesized via bromination of this compound), it lacks a mid-pH range (6.0–7.6), limiting its utility in neutral systems. Selection should prioritize the target pH range and solvent compatibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is non-hazardous but requires standard precautions: use PPE (gloves, goggles), avoid dust inhalation, and ensure ventilation. In case of skin contact, wash with soap and water; for spills, collect material in sealed containers. Store in dry, cool conditions away from oxidizers. Note that combustion releases CO, CO₂, and sulfur oxides, necessitating carbon-based fire suppression .

Advanced Research Questions

Q. How can adsorption kinetics and isotherm models optimize this compound removal from aqueous solutions using activated carbon (AC)?

Batch adsorption studies show that ACs derived from Garcinia cola nut shells (surface area: 328 m²/g) achieve equilibrium in 60 minutes. The Avrami kinetic model (R² > 0.96) and Freundlich isotherm best describe the process, indicating heterogeneous adsorption driven by π-π interactions and electrostatic forces. Key parameters:

  • Optimal pH: 2 (maximizes cationic dye affinity).
  • Temperature: Adsorption capacity increases with temperature (ΔH° = +18.2 kJ/mol, endothermic).
  • Ionic strength: Competing ions reduce efficiency by ~30% .

Q. What thermodynamic insights do ΔG°, ΔH°, and ΔS° provide about this compound adsorption mechanisms?

Negative ΔG° values (-2.1 to -5.8 kJ/mol at 308–338 K) confirm spontaneity, while positive ΔH° (+18.2 kJ/mol) indicates endothermic binding. A positive ΔS° (+65 J/mol·K) suggests increased disorder at the solid-liquid interface, likely due to solvent displacement during dye uptake. These values align with chemisorption-dominated processes .

Q. How do hydrogen bubbles interfere with this compound’s application in flow velocity measurement, and how can this be mitigated?

In hydrogen bubble-thymol blue velocimetry, bubble formation (via cathode electrolysis) disrupts the dye’s pH-sensitive patterns. Experimental parameters affecting interference include:

  • Flow velocity : >8 cm/s accelerates bubble detachment, reducing damage.
  • Cathode voltage : Lower voltages (<5 V) minimize bubble generation.
  • Electrode diameter : Smaller cathodes (<1 mm) localize bubbles. Calibration using optical tracing (0.1–1.0 cm/s range) improves accuracy .

Q. What methodological considerations are essential for using this compound in spectrophotometric quantification?

Prepare a calibration curve with this compound concentrations (0.1–10 mg/L) in buffered solutions (pH 2 or 9). Measure absorbance at 550 nm (acidic form) or 600 nm (basic form). For adsorption studies, correct for matrix effects by subtracting blank readings. Ensure linearity (R² ≥ 0.995) and limit detection to 0.05 mg/L .

Experimental Design and Data Analysis

Q. How to design a study evaluating this compound’s adsorption efficiency on novel biochar substrates?

  • Variables : pH (1–12), contact time (0–120 min), adsorbent dosage (0.1–2 g/L), initial dye concentration (10–200 mg/L).
  • Controls : Blank samples (no adsorbent), replicates (n=3).
  • Analytical tools : UV-Vis spectroscopy for residual dye, BET for surface area, FTIR for functional groups.
  • Models : Compare pseudo-second-order kinetics and Langmuir vs. Freundlich isotherms using error functions (RMSE, χ²) .

Q. What statistical approaches resolve contradictions in adsorption data (e.g., variable capacity across studies)?

Perform ANOVA to assess the significance of factors like pH or temperature. Use multivariate regression to model interactions between variables. If discrepancies persist, evaluate material heterogeneity (via SEM/EDS) or solvent purity (HPLC-grade water recommended) .

Emerging Applications

Q. Can this compound-functionalized sensors detect chlorine in water treatment systems?

this compound’s proton sensitivity enables indirect chlorine detection. Dissolved Cl₂ hydrolyzes to HCl/HClO, lowering pH and shifting the indicator from blue (pH >9.6) to red (pH <2.8). Calibrate against standard chlorine concentrations (0.1–5 ppm) and validate with ion chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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